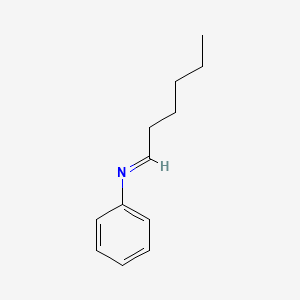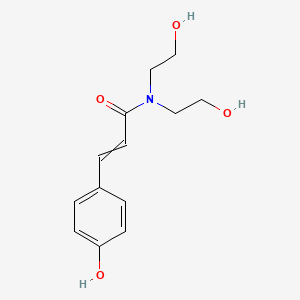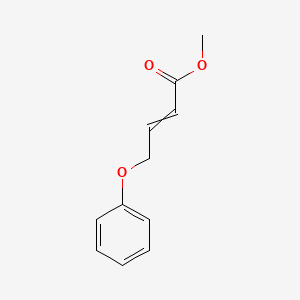
N,N,N',N'-Tetramethyl-N,N'-dioctadecylmethanebis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its two long hydrophobic octadecyl chains and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethylmethanediamine with octadecyl bromide. The reaction is carried out in a suitable solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of micelles and vesicles for studying self-assembly processes.
Biology:
- Acts as a surfactant in the formulation of biological buffers and reagents.
- Used in the preparation of liposomes for drug delivery systems.
Medicine:
- Investigated for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
- Used in the formulation of antiseptic and disinfectant products.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed in the formulation of emulsifiers for cosmetics and personal care products.
Wirkmechanismus
Mechanism: The primary mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide is its ability to disrupt cell membranes. The long hydrophobic chains insert into the lipid bilayer of cell membranes, while the hydrophilic quaternary ammonium head interacts with the polar head groups of the lipids. This disrupts the integrity of the cell membrane, leading to cell lysis and death.
Molecular Targets and Pathways:
Cell Membranes: The compound targets the lipid bilayer of cell membranes.
Pathways: It disrupts membrane potential and ion gradients, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylmethanediamine: A simpler quaternary ammonium compound with shorter alkyl chains.
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with a single long alkyl chain.
Dioctadecyldimethylammonium Bromide (DODAB): Similar in structure but with different alkyl chain lengths and substitution patterns.
Uniqueness: N,N,N’,N’-Tetramethyl-N,N’-dioctadecylmethanebis(aminium) dibromide is unique due to its dual long hydrophobic chains, which enhance its surfactant properties and make it more effective in disrupting cell membranes compared to compounds with shorter or single alkyl chains.
Eigenschaften
CAS-Nummer |
114669-75-9 |
|---|---|
Molekularformel |
C41H88Br2N2 |
Molekulargewicht |
769.0 g/mol |
IUPAC-Name |
[dimethyl(octadecyl)azaniumyl]methyl-dimethyl-octadecylazanium;dibromide |
InChI |
InChI=1S/C41H88N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42(3,4)41-43(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-41H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UYUYBIONHNXHSZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


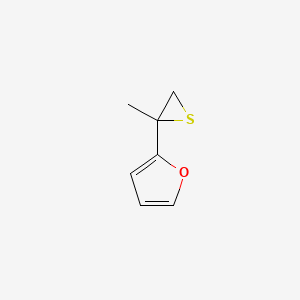

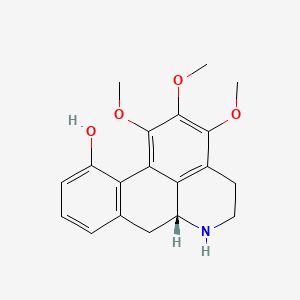
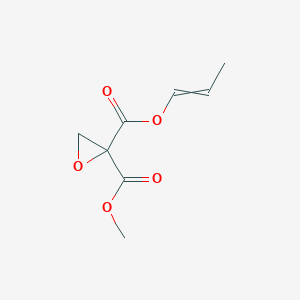
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
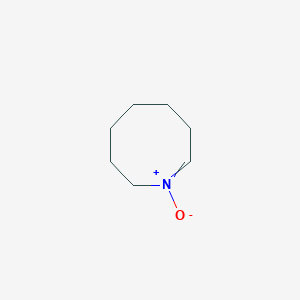
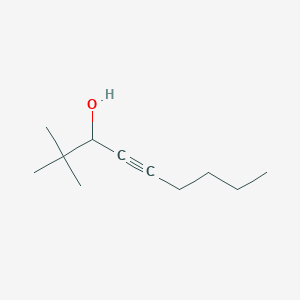
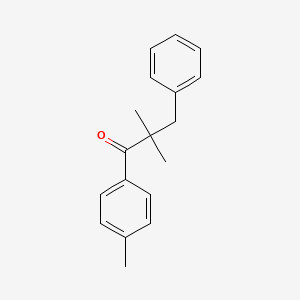
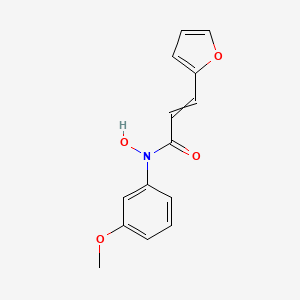
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
